molecular formula C10H11N3O2 B2714047 2-Amino-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester CAS No. 221893-57-8

2-Amino-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester

Cat. No. B2714047
CAS RN: 221893-57-8
M. Wt: 205.217
InChI Key: SQMDRQWVJPZUCF-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine derivatives are important fused bicyclic heterocycles recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have been evaluated as anti-parasitic, anti-bacterial, and anti-inflammatory agents .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A ligand-free method for Pd (OAc) 2 catalysed decarboxylative arylation of imidazo[1,2-a]pyridine-3-carboxylic acids with hetero(aryl) bromides has also been developed .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, they can participate in condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A ligand-free Pd (OAc) 2 catalysed decarboxylative arylation of imidazo[1,2-a]pyridine-3-carboxylic acids with (hetero)aryl halides has also been reported .

Mechanism of Action

Imidazo[1,2-a]pyridine carboxylic acid derivatives have been found to bind to enzymes COX-1 and COX-2 active pockets . An in vitro analysis showed that compound 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid preferentially inhibited COX-2 . Some imidazo[1,2-a]pyridines also exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Safety and Hazards

While specific safety and hazard information for 2-Amino-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester is not available in the search results, it’s important to note that safety data sheets should always be consulted when handling chemicals .

Future Directions

The future directions for research on imidazo[1,2-a]pyridine derivatives could include further exploration of their medicinal applications, given their wide range of biological activities . Additionally, the development of new synthetic protocols for the construction of imidazo[1,2-a]pyridine derivatives that improve the ecological impact of the classical schemes could be another area of focus .

properties

IUPAC Name

ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-2-15-10(14)8-9(11)12-7-5-3-4-6-13(7)8/h3-6H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMDRQWVJPZUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

221893-57-8
Record name ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate
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